trans-3-Hydroxyundec-4-enoic acid
Overview
Description
Trans-3-Hydroxyundec-4-enoic acid is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
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Biological Activity
trans-3-Hydroxyundec-4-enoic acid (C11H20O3) is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic processes and therapeutic applications. This article aims to consolidate the existing research findings on the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by its hydroxy and unsaturated functionalities, which contribute to its reactivity and interaction with biological systems. Its molecular structure can be represented as follows:
Mechanisms of Biological Activity
1. Enzymatic Interactions:
Research indicates that this compound may serve as a substrate for various enzymes, including Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the oxidation of fatty acids, influencing lipid metabolism and potentially impacting cellular signaling pathways .
2. Anti-inflammatory Properties:
Studies have suggested that certain hydroxy fatty acids can modulate inflammatory responses. The presence of a hydroxy group may enhance the compound's ability to interact with inflammatory mediators, thereby exerting anti-inflammatory effects .
Case Studies and Research Findings
1. Biotransformation Studies:
A notable study explored the biotransformation of ricinoleic acid into various hydroxy fatty acids, including this compound. The results demonstrated that engineered strains of Escherichia coli exhibited increased production rates of these compounds under optimized conditions, indicating the potential for industrial applications in biocatalysis .
2. Lipid Metabolism:
Another investigation focused on the role of this compound in lipid metabolism. The compound was shown to influence the expression of genes involved in fatty acid oxidation and synthesis, suggesting a regulatory role in metabolic pathways that could be leveraged for therapeutic purposes .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(E)-3-hydroxyundec-4-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h7-8,10,12H,2-6,9H2,1H3,(H,13,14)/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINFTRBLONAWCQ-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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